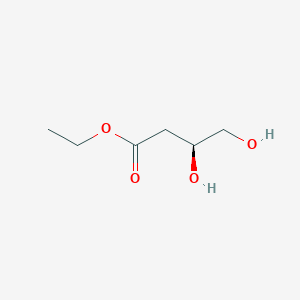

(S)-ethyl 3,4-dihydroxybutanoate

Overview

Description

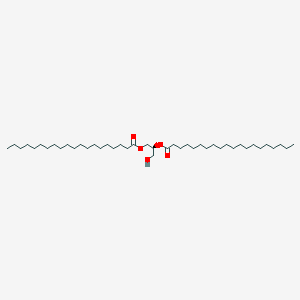

(S)-ethyl 3,4-dihydroxybutanoate is a chemical compound with the molecular formula C6H12O4 . It is an ester and a derivative of 3,4-dihydroxybutanoic acid . This compound is used as a chiral source in asymmetric synthesis.

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, an improved process for the preparation and isolation of esters of (S)-3,4-O-isopropylidine-3,4-dihydroxybutanoic acid, cyclic orthoesters of (S)-3,4-dihydroxybutanoic acid, and (S)-3-hydroxybutyrolactone in a one-pot process from a carbohydrate substrate is described . Another method involves the reduction of dimethyl malate with borane-dimethyl sulfide complex/NaBH followed by acid-catalyzed reaction with dimethoxypropane to yield the acetonide .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 148.16 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 148.07355886 g/mol . The topological polar surface area of the compound is 66.8 Ų . The compound has a complexity of 102 .

Scientific Research Applications

Enantioselective Reduction and Synthesis

Enantioselective Reduction : The reduction of ethyl 2-acetoxy-3-oxobutanoate with immobilized baker’s yeast resulted in a high yield of ethyl 2,3-dihydroxybutanoate with over 95% enantiomeric excess. This process highlights the potential of using biocatalysts for the production of chiral compounds (Sakai et al., 1986).

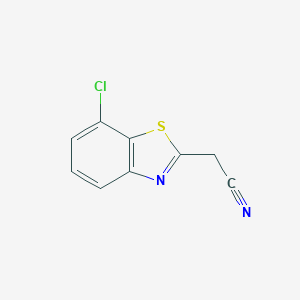

Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate : Using recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase, ethyl (R)-4-chloro-3-hydroxybutanoate was synthesized from ethyl 4-chloroacetoacetate with high yield and enantiomeric excess, demonstrating the effectiveness of microbial cells in the synthesis of optically pure compounds (Yamamoto et al., 2002).

Biosynthesis and Biocatalysis

Biosynthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate Ester : This compound is a precursor for chiral drug production, including statins. Biocatalysis offers a low-cost, high-yield, and enantioselective method for its production. Novel carbonyl reductases from yeast Pichia stipitis have shown promise in the industrial production of this compound (Ye et al., 2011).

Biocatalyst Research for Synthesis of Ethyl (R)-HPBE : Ethyl(R)-2-hydroxy-4-phenylbutanoate, an intermediate for the synthesis of ACE inhibitors, has been produced using biocatalyst methods, highlighting the role of biocatalysis in pharmaceutical synthesis (Zhao Jin-mei, 2008).

Chemical and Enzymatic Synthesis

Synthesis of Optically Pure Ethyl (R)-4-Cyano-3-hydroxybutanoate : This compound is crucial for the synthesis of cholesterol-lowering drugs like atorvastatin. Various chemical and enzymatic approaches for its synthesis have been explored, emphasizing the importance of this compound in medicinal chemistry (You et al., 2013).

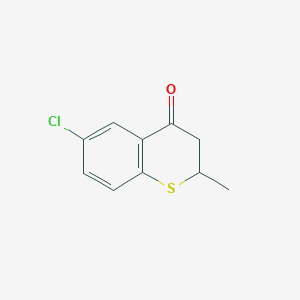

Aerobic Dimerization of Ethyl 4-Thienyl-3-ketobutanoate : This process leads to photochromic diarylethene, showcasing a chemical transformation relevant to the development of photoactive compounds with specific properties and functions (Lvov et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of (S)-ethyl 3,4-dihydroxybutanoate are Histidine ammonia-lyase and Macrophage migration inhibitory factor . Histidine ammonia-lyase is an enzyme found in Rhodobacter sphaeroides, a species of bacteria . Macrophage migration inhibitory factor is a protein found in humans .

Mode of Action

It is known to interact with its targets, leading to changes in their function . For instance, it may inhibit the activity of Histidine ammonia-lyase, affecting the metabolism of the bacteria .

Biochemical Pathways

This compound may affect the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on .

Pharmacokinetics

It is known that (s)-3,4-dihydroxybutyric acid, a related compound, is a normal human urinary metabolite that is excreted in increased concentration in patients with succinic semialdehyde dehydrogenase (ssadh) deficiency .

Result of Action

It is known that related compounds can have a variety of effects, such as triggering induced systemic resistance (isr) in plants .

Properties

IUPAC Name |

ethyl (3S)-3,4-dihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYSMCMNKCLRND-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)

![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)